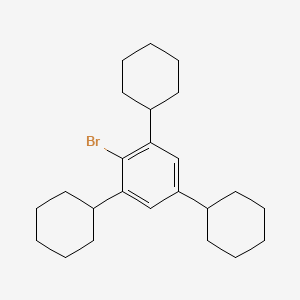

1,3,5-Tricyclohexylbromobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,5-Tricyclohexylbromobenzene involves several stages. The first stage involves the reaction of (2-bromobenzene-1,3,5-triyl)tricyclohexane with magnesium and ethylene dibromide in tetrahydrofuran under an inert atmosphere and reflux conditions for 12 hours . The second stage involves the reaction of the resulting product with bis(triphenylphosphine)nickel(II) chloride in tetrahydrofuran under an inert atmosphere and reflux conditions for 24 hours . The final stage involves the reaction with hydrogen chloride in 1,3-dioxane at 80℃ for 6 hours .Molecular Structure Analysis

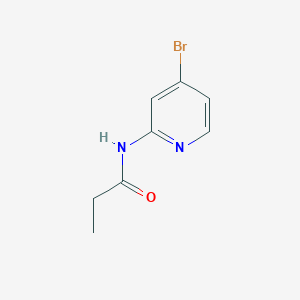

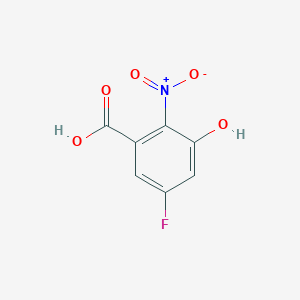

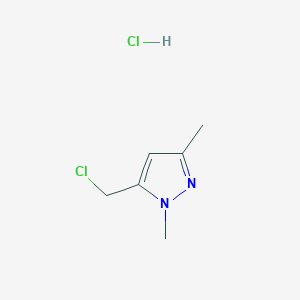

The molecular formula of 1,3,5-Tricyclohexylbromobenzene is C24H35Br . It has a molecular weight of 403.44 . The structure includes a benzene ring with three cyclohexyl groups attached to it .Chemical Reactions Analysis

The atmospheric reaction of 1,3,5-trimethylbenzene (a similar compound) with the OH radical has been studied. The product channels of formation of the 1,3,5-trimethylbenzene trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified . The results showed that OH addition reactions including the formation of ROOOH and OH-adducts are the main pathways, whereas Criegee intermediate formation is of minor importance .Physical And Chemical Properties Analysis

1,3,5-Tricyclohexylbromobenzene has a number of physical and chemical properties. It has a high molecular weight of 403.44 . It is poorly soluble, with a solubility of 0.0000135 mg/ml . It has a high lipophilicity, with a Log Po/w of 7.72 . It is stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Controllable Synthesis of Graphene

- Application Summary : 1,3,5-triethynylbenzene (TEB) is used as a carbon precursor for graphene synthesis on Rh (111). This method can produce graphene at relatively low temperatures compared to existing synthesis methods using gaseous precursors .

- Methods of Application : Room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions .

- Results : Graphene synthesized via this method usually possesses fewer domain boundaries and defects than other methods, probably due to sufficient diffusion and rearrangement of carbon precursors .

2. Photoluminescent Chemo-Sensor Platform

- Application Summary : 1,3,5-triphenylbenzene (1,3,5-TPB) is used as a fluorescence signalling unit in chemo-sensors for species of environmental and biological significance .

- Methods of Application : Starting from the 1,3,5-TPB platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .

- Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-1,3,5-tricyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMFJXQPJPAGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)Br)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736319 | |

| Record name | 2-bromo-1,3,5-tricyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tricyclohexylbromobenzene | |

CAS RN |

97443-80-6 | |

| Record name | 2-bromo-1,3,5-tricyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

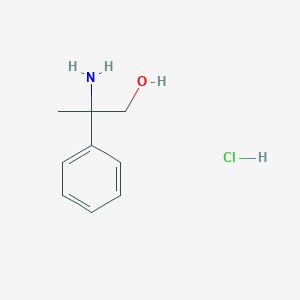

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)

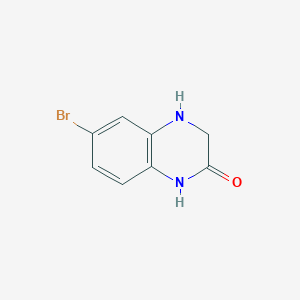

![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)